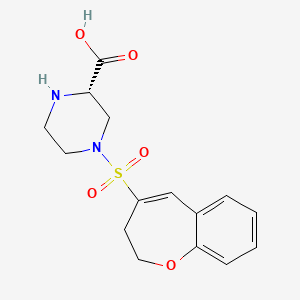![molecular formula C17H16Cl2N2O2 B7354378 2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7354378.png)
2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone, also known as JNJ-54861911, is a small molecule inhibitor of the enzyme beta-secretase 1 (BACE1). BACE1 is responsible for the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, which are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. Inhibition of BACE1 has been proposed as a potential therapeutic strategy for Alzheimer's disease.
Mechanism of Action
2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone binds to the active site of BACE1 and inhibits its activity, thereby reducing the production of beta-amyloid peptides. Beta-amyloid peptides are thought to play a key role in the pathogenesis of Alzheimer's disease by forming toxic aggregates that lead to neuronal dysfunction and death.
Biochemical and Physiological Effects
In addition to its effects on beta-amyloid production, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and function. This compound has also been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone is a potent and selective inhibitor of BACE1, making it a valuable tool for studying the role of BACE1 in Alzheimer's disease pathogenesis. However, like all small molecule inhibitors, this compound has limitations. For example, it may have off-target effects on other enzymes or proteins, and its effects may be influenced by factors such as bioavailability and metabolism.
Future Directions
There are several potential future directions for research on 2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone and BACE1 inhibition. One direction is the development of improved BACE1 inhibitors with better pharmacokinetic properties and fewer off-target effects. Another direction is the investigation of the long-term effects of BACE1 inhibition on brain function and structure. Finally, the potential use of BACE1 inhibitors as a therapeutic strategy for Alzheimer's disease will need to be further explored in clinical trials.
Synthesis Methods
The synthesis of 2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone has been described in a patent application by Janssen Pharmaceutica NV. The synthesis involves the reaction of 2,6-dichlorobenzoyl chloride with (S)-3-pyridin-2-yloxypyrrolidine, followed by reduction of the resulting intermediate with sodium borohydride.
Scientific Research Applications
2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone has been extensively studied in preclinical models of Alzheimer's disease. In vitro studies have shown that this compound is a potent and selective inhibitor of BACE1, with an IC50 value of 0.26 nM. In vivo studies in transgenic mouse models of Alzheimer's disease have shown that this compound reduces beta-amyloid levels in the brain and improves cognitive function.
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-4-3-5-15(19)13(14)10-17(22)21-9-7-12(11-21)23-16-6-1-2-8-20-16/h1-6,8,12H,7,9-11H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGCZIRHCQNHD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OC2=CC=CC=N2)C(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)


![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)
![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)
![1-Methyl-4-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7354352.png)
![(8-amino-5-thiaspiro[3.5]nonan-2-yl)-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]methanone](/img/structure/B7354354.png)
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid](/img/structure/B7354362.png)
![(2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7354368.png)
![2-(2,6-dichlorophenyl)-N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7354386.png)
![2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7354387.png)
![6-[[(1R,2R)-2-methoxycyclohexyl]amino]-1-prop-2-enyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7354394.png)
![(1R,2R)-2-(4-chlorophenyl)-N-[[4-(1-methylimidazol-2-yl)-2,5-dioxoimidazolidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B7354397.png)